![molecular formula C12H9N3O B15244285 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one CAS No. 66066-67-9](/img/structure/B15244285.png)
7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one is a heterocyclic compound that has garnered significant attention in recent years due to its diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, which is known for its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) have also been employed .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system. This method is advantageous due to its efficiency and the moderate yields obtained .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizers like NaOCl and MnO2.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Used in drug design for its potential therapeutic effects.
Uniqueness: 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one stands out due to its unique structural features and its broad range of applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
66066-67-9 |
|---|---|
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
7-phenyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C12H9N3O/c16-12-7-10(9-4-2-1-3-5-9)6-11-13-8-14-15(11)12/h1-8H,(H,13,14) |
InChI-Schlüssel |
AYIPQDXLIFHGBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=C2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
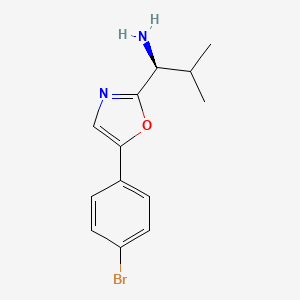
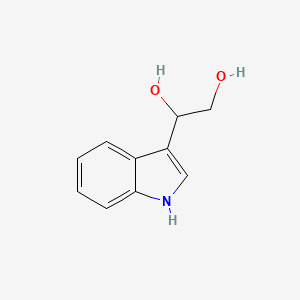
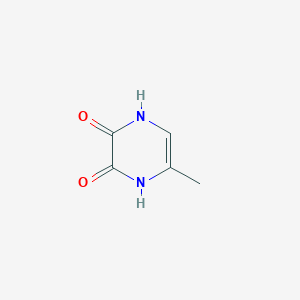
![copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B15244230.png)
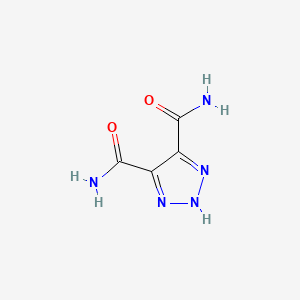

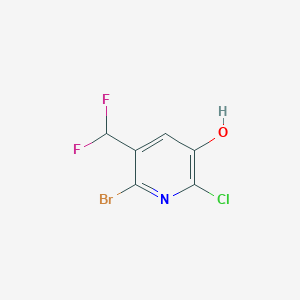
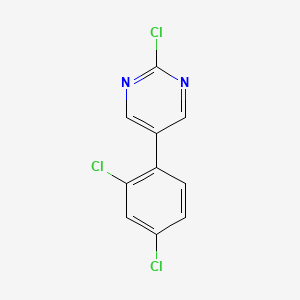
![2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)
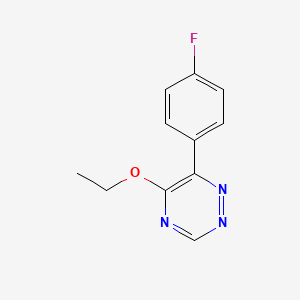
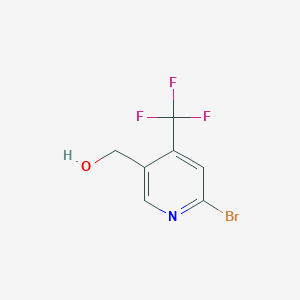
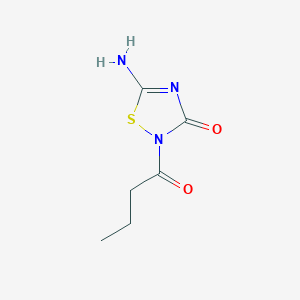
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
